Omapatrilat -

Omapatrilat

Catalog Number: EVT-1591929
CAS Number:
Molecular Formula: C19H24N2O4S2
Molecular Weight: 408.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Source: Omapatrilat is a synthetic compound developed for therapeutic purposes. It was initially investigated for its antihypertensive properties and has been studied for its potential in treating heart failure and other cardiovascular conditions.

Classification: Omapatrilat belongs to the class of dual inhibitors that target neprilysin (an endopeptidase) and angiotensin-converting enzyme. This dual action is crucial in modulating the renin-angiotensin system, which plays a vital role in blood pressure regulation.

Synthesis Analysis

Omapatrilat can be synthesized through various methods, primarily involving hydantoin intermediates. The synthesis process can be outlined as follows:

  1. Method A: Involves the production of a novel hydantoin from a monoacetal precursor.
  2. Method B: Utilizes a dicyano intermediate to produce the hydantoin.
  3. Method C: Similar to Method B but employs different reaction conditions.
  4. Method D: Focuses on producing a racemic mixture from the novel hydantoin, followed by isolation of the S-stereoisomer for use in synthesizing omapatrilat.

Each method involves careful control of reaction conditions such as temperature, pH, and reaction time to optimize yield and purity .

Molecular Structure Analysis

The molecular structure of omapatrilat can be described by its chemical formula C19H26N2O5SC_{19}H_{26}N_{2}O_{5}S. The compound features several functional groups including amides and dioxolanes, which are essential for its biological activity.

Structural Data

  • Molecular Weight: 378.49 g/mol
  • 3D Structure: Crystallographic studies have shown that omapatrilat forms complexes with neprilysin, revealing insights into its binding interactions .
Chemical Reactions Analysis

Omapatrilat undergoes various chemical reactions during its synthesis:

  • Hydantoin Formation: The initial step involves the formation of hydantoins from monoacetals or dicyano compounds under specific pH and temperature conditions.
  • Racemization and Isomer Isolation: The racemic mixture produced is subjected to separation techniques to isolate the S-stereoisomer, which exhibits the desired pharmacological activity .
Mechanism of Action

Omapatrilat functions by inhibiting both neprilysin and angiotensin-converting enzyme. This dual inhibition leads to increased levels of natriuretic peptides and reduced angiotensin II levels, resulting in vasodilation and decreased blood pressure.

Process

  1. Inhibition of Neprilysin: Prevents the breakdown of natriuretic peptides, enhancing their vasodilatory effects.
  2. Inhibition of Angiotensin-Converting Enzyme: Reduces the formation of angiotensin II, promoting vasodilation and lowering blood pressure .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder.
  • Solubility: Soluble in water and organic solvents like methanol.

Chemical Properties

  • pH Stability: Omapatrilat maintains stability across a range of pH levels (6-10).
  • Thermal Stability: Requires careful control during synthesis at elevated temperatures (up to 150 °C) for optimal yields .
Applications

Omapatrilat has been primarily studied for its potential applications in treating hypertension and heart failure due to its unique mechanism of action. Additionally, research has indicated protective effects against oxidative stress in gastric ulcers when used in conjunction with other treatments . Its dual inhibition properties make it a candidate for further exploration in cardiovascular therapeutics.

Introduction to Vasopeptidase Inhibition as a Therapeutic Paradigm

Historical Context of Dual ACE/NEP Inhibition in Cardiovascular Pharmacology

The development of vasopeptidase inhibitors represented a groundbreaking pharmacological strategy in the late 20th century aimed at simultaneously targeting two key enzymatic pathways regulating cardiovascular homeostasis. This approach emerged from the recognition that renin-angiotensin-aldosterone system (RAAS) hyperactivity and diminished natriuretic peptide activity were complementary pathological mechanisms in hypertension and heart failure. Early experimental work demonstrated that neutral endopeptidase (NEP) inhibition alone produced insufficient antihypertensive effects due to compensatory activation of the RAAS pathway [1]. This insight catalyzed the rational design of single molecules capable of dual enzymatic inhibition, with Bristol-Myers Squibb pioneering the development of thiazepinone and oxazepinone derivatives that would ultimately yield omapatrilat as the lead clinical candidate [8].

The scientific premise was compelling: NEP inhibition would potentiate vasodilatory peptides (atrial natriuretic peptide [ANP], brain natriuretic peptide [BNP], C-type natriuretic peptide, and bradykinin), while angiotensin-converting enzyme (ACE) inhibition would simultaneously suppress angiotensin II production and prolong bradykinin activity [3] [4]. This dual mechanism was projected to yield synergistic benefits surpassing those achievable with either monotherapy, particularly for conditions with complex neurohormonal dysregulation like congestive heart failure and resistant hypertension.

Rationale for Omapatrilat as a Prototypical Vasopeptidase Inhibitor

Omapatrilat (BMS-186716) emerged as the most clinically advanced vasopeptidase inhibitor due to its optimized pharmacodynamic profile and balanced inhibitory potency. Biochemically, omapatrilat features a mercaptoacyl dipeptide structure incorporating a benzyl group at the P1' position (critical for NEP binding) and a proline moiety at P2' (optimized for ACE inhibition) [8]. This molecular configuration conferred nearly identical in vitro inhibitory constants (Ki) for both targets: 8.9 nM for NEP and 6 nM for ACE [5]. The compound's zwitterionic properties enhanced tissue penetration, particularly at vascular and renal sites where both enzymes are abundantly expressed [9].

The therapeutic rationale extended beyond blood pressure reduction to encompass multifaceted cardiovascular protection. Preclinical models demonstrated that omapatrilat reduced vascular remodeling, provided renoprotective effects, and attenuated cardiac hypertrophy more effectively than ACE inhibitors alone [8]. Its mechanism addressed three cardinal pathophysiological processes: (1) vasoconstriction (via reduced angiotensin II), (2) sodium retention (via potentiated natriuretic peptides), and (3) maladaptive remodeling (via inhibition of angiotensin II and potentiation of antiproliferative natriuretic peptides) [3] [9]. These attributes positioned omapatrilat as a promising agent for conditions with intertwined hemodynamic and structural pathologies.

Table 1: Molecular Targets and Biological Effects of Omapatrilat

Enzyme InhibitionSubstrates AffectedBiological Consequences
Neutral endopeptidase (NEP; neprilysin)Atrial natriuretic peptide (ANP), Brain natriuretic peptide (BNP), C-type natriuretic peptide, Bradykinin, AdrenomedullinIncreased vasodilation, Natriuresis, Diuresis, Suppressed cardiac fibrosis, Reduced sympathetic tone
Angiotensin-converting enzyme (ACE)Angiotensin I → Angiotensin II, Bradykinin degradationReduced vasoconstriction, Attenuated aldosterone secretion, Decreased vascular remodeling, Prolonged bradykinin activity

Comparative Analysis of Omapatrilat Within the Vasopeptidase Inhibitor Class

Among vasopeptidase inhibitors, omapatrilat demonstrated distinct pharmacological advantages over earlier developmental candidates. Unlike first-generation compounds such as fasidotril and sampatrilat, omapatrilat exhibited balanced inhibition kinetics with equivalent potency against both target enzymes [9]. This contrasted with molecules like MDL-100,240, which showed preferential ACE inhibition. Pharmacodynamic studies revealed omapatrilat's prolonged duration of action, attributable to its 14-19 hour effective half-life and near-complete (>97%) ACE inhibition at minimal doses (2.5 mg) [5].

When compared to sequential dual inhibition approaches (combining separate NEP and ACE inhibitors), omapatrilat provided superior biomarker modulation. In healthy volunteers, it increased urinary ANP excretion dose-dependently from 10.8±4.1 ng/24h (placebo) to 60.0±18.2 ng/24h (500 mg) while simultaneously suppressing ACE activity by >80% for 24 hours across all tested doses [5]. This coordinated activity translated to enhanced hemodynamic effects in hypertensive models, where omapatrilat reduced blood pressure by approximately 20-30 mm Hg systolic in spontaneously hypertensive rats—significantly outperforming monotherapies [8].

Properties

Product Name

Omapatrilat

IUPAC Name

5-oxo-4-[(3-phenyl-2-sulfanylpropanoyl)amino]-2,3,4,7,8,9,10,10a-octahydropyrido[2,1-b][1,3]thiazepine-7-carboxylic acid

Molecular Formula

C19H24N2O4S2

Molecular Weight

408.5 g/mol

InChI

InChI=1S/C19H24N2O4S2/c22-17(15(26)11-12-5-2-1-3-6-12)20-13-9-10-27-16-8-4-7-14(19(24)25)21(16)18(13)23/h1-3,5-6,13-16,26H,4,7-11H2,(H,20,22)(H,24,25)

InChI Key

LVRLSYPNFFBYCZ-UHFFFAOYSA-N

Synonyms

BMS 186716
BMS-186716
octahydro-4-((2-mercapto-1-oxo-3-phenylpropyl)amino)-5-oxo-7H-pyrido(2,1-b)(1,3)thiazepine-7-carboxylic acid
omapatrilat
Vanlev

Canonical SMILES

C1CC(N2C(C1)SCCC(C2=O)NC(=O)C(CC3=CC=CC=C3)S)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.